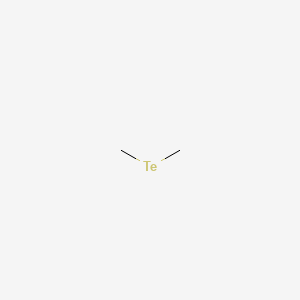

Dimethyl telluride

Description

Properties

IUPAC Name |

methyltellanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Te/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUZFVVKDBZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Te]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)2Te, C2H6Te | |

| Record name | Dimethyltelluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyltelluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060477 | |

| Record name | Dimethyltelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-80-6 | |

| Record name | Dimethyltellurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyltelluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, 1,1'-tellurobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyltelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of High-Purity Dimethyl Telluride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity dimethyl telluride ((CH₃)₂Te), a critical precursor in the fabrication of advanced semiconductor materials. This document details the most prevalent synthesis methodologies, purification techniques, and analytical characterization necessary to achieve the stringent purity requirements for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD).

Introduction

This compound (DMTe) is a volatile, colorless to pale yellow organotellurium compound with the chemical formula (CH₃)₂Te.[1] It serves as a key tellurium source in MOCVD for the growth of tellurium-containing thin films, such as cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), which are integral components of infrared detectors and solar cells.[2][3] The performance of these semiconductor devices is critically dependent on the purity of the precursor materials. Therefore, the synthesis of this compound with purity levels exceeding 99.999% (5N) is of paramount importance. This guide explores the primary synthesis routes and purification strategies to achieve this goal.

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound. The selection of a particular method depends on factors such as desired purity, yield, scalability, and available starting materials.

Sodium Borohydride-Mediated Alkylation

This is the most widely adopted method for the synthesis of dialkyl tellurides due to its efficiency and use of milder reagents compared to organolithium or Grignard-based methods.[4] The process involves the reduction of elemental tellurium with sodium borohydride (NaBH₄) to form sodium telluride (Na₂Te), which is then reacted in situ with a methylating agent.

Reaction Scheme:

Te + 2NaBH₄ → Na₂Te + 2BH₃ Na₂Te + 2CH₃I → (CH₃)₂Te + 2NaI

A study on the synthesis of symmetrical diorganyl tellurides provides an optimized reaction condition which can be adapted for this compound.[4]

Grignard Reagent-Based Synthesis

Grignard reagents (RMgX) offer a versatile route to organotellurium compounds.[2] This method typically involves the reaction of a tellurium halide, such as tellurium tetrachloride (TeCl₄), with a methyl Grignard reagent, like methylmagnesium iodide (CH₃MgI).

Reaction Scheme:

TeCl₄ + 4CH₃MgI → (CH₃)₄Te + 4MgClI (CH₃)₄Te → (CH₃)₂Te + C₂H₆

While effective, this method requires careful control of stoichiometry and reaction conditions to avoid the formation of byproducts.

Organolithium-Based Synthesis

Organolithium reagents are highly reactive and can be used to synthesize this compound.[2] The reaction of elemental tellurium with methyllithium (CH₃Li) provides a direct route to the desired product.[2]

Reaction Scheme:

Te + 2CH₃Li → Li₂Te + ... → (CH₃)₂Te

This method is highly efficient but requires stringent anhydrous and anaerobic conditions due to the pyrophoric nature of organolithium reagents.

Quantitative Data Presentation

The following table summarizes the quantitative data for the different synthesis methods of this compound and its analogs, based on available literature.

| Synthesis Method | Precursor 1 | Precursor 2 | Methylating Agent | Solvent | Reaction Conditions | Typical Yield | Purity | Reference |

| NaBH₄-Mediated Alkylation | Elemental Tellurium | Sodium Borohydride | Methyl Iodide | DMF | 80°C, 1h (reduction); 25°C, 3-5h (alkylation) | 37-93% (for various diorganyl tellurides) | High (requires purification) | [4] |

| Grignard Reagent-Based | Tellurium Tetrachloride | - | Methylmagnesium Halide | Diethyl Ether | Low Temperature | Moderate to High | High (requires purification) | [2] |

| Organolithium-Based | Elemental Tellurium | - | Methyllithium | Diethyl Ether | Low Temperature | High | High (requires purification) | [2] |

| Classical Alkylation | Dimethyl Silver Tellurite | - | Methyl Iodide | Not Specified | Not Specified | 45-52% | Not Specified | [2] |

| Microbial Synthesis | Inorganic Tellurium | Certain Bacteria/Fungi | - | Aqueous | Anaerobic | 60-75% | Not Specified for high-purity applications | [2] |

Experimental Protocols

Detailed Protocol for NaBH₄-Mediated Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of symmetrical diorganyl tellurides.[4]

Materials:

-

Elemental Tellurium powder (99.99%+)

-

Sodium Borohydride (NaBH₄)

-

Methyl Iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

n-Hexane or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas (high purity)

Procedure:

-

Under a nitrogen atmosphere, in a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add elemental tellurium (1.0 eq).

-

Add anhydrous DMF to the flask.

-

Add sodium borohydride (2.5 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 80°C and stir for 1 hour. The solution should turn a deep purple color, indicating the formation of sodium telluride (Na₂Te).

-

Cool the reaction mixture to room temperature.

-

Add methyl iodide (2.0 eq) dropwise via the dropping funnel.

-

Stir the resulting mixture at room temperature for 3-5 hours.

-

After the reaction is complete, quench the reaction by slowly adding deionized water.

-

Extract the aqueous layer twice with n-hexane or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

High-purity this compound required for MOCVD applications is obtained through fractional vacuum distillation.[5]

Apparatus:

-

A fractional distillation setup with a Vigreux column.

-

Round-bottom flask, distillation head, condenser, and receiving flask.

-

Vacuum pump and a manometer.

-

Heating mantle.

Procedure:

-

Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Transfer the crude this compound to the distillation flask.

-

Slowly evacuate the system to the desired pressure.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the boiling point of this compound at the given pressure (Boiling point of DMTe is 82°C at atmospheric pressure).[1] The boiling point will be significantly lower under vacuum.

-

The purified this compound should be collected in a flask cooled with an ice bath and stored under an inert atmosphere.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of high-purity this compound.

MOCVD Process Using this compound

Caption: Schematic of the MOCVD process using this compound as a precursor.

Analytical Characterization for Purity Assessment

Ensuring the high purity of this compound is crucial for its application in the semiconductor industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity and identifying any volatile impurities.

GC-MS Analysis:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5MS) is typically used for the separation of organometallic compounds.

-

Injection: Splitless injection is often employed for trace analysis to maximize sensitivity.

-

Oven Program: A temperature ramp is used to separate compounds with different boiling points.

-

Mass Spectrometry: Electron Ionization (EI) is used to generate characteristic fragmentation patterns for the identification of this compound and any impurities.

The purity is determined by the area percentage of the this compound peak in the gas chromatogram. For MOCVD-grade material, the purity should be >99.999%, with particular attention to the absence of other organometallic species or decomposition products.

Conclusion

The synthesis of high-purity this compound is a critical step in the manufacturing of advanced semiconductor devices. The sodium borohydride-mediated alkylation method offers a robust and scalable route to this important precursor. Stringent purification by fractional vacuum distillation and rigorous analytical characterization are essential to achieve the high purity levels required for MOCVD applications. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

dimethyl telluride chemical and physical properties.

An In-Depth Technical Guide to Dimethyl Telluride

Introduction

This compound (DMTe), with the chemical formula (CH₃)₂Te, is an organotellurium compound that holds a significant position in materials science, organic synthesis, and environmental chemistry.[1][2][3] It is a volatile, pale yellow liquid characterized by a strong, unpleasant garlic-like odor.[2][3] Historically, DMTe was first identified in 1939 as a product of microbial metabolism, a discovery that highlighted the biological methylation of tellurium.[1][2][3] In materials science, it is a key precursor in the metalorganic vapour phase epitaxy (MOVPE) for producing cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe) thin films, which are crucial for solar cells and infrared detectors.[1][2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, safety and handling protocols, and its primary applications. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior under various conditions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (Methyltellanyl)methane | [2] |

| CAS Number | 593-80-6 | [1][2][4][5] |

| Molecular Formula | C₂H₆Te | [2][4][6] |

| Molecular Weight | 157.67 g/mol | [2][6][7][8] |

| Appearance | Pale yellow, translucent liquid | [2][3] |

| Odor | Strong garlic-like | [2] |

| Melting Point | -10 °C (263 K) | [2][3] |

| Boiling Point | 82 °C (355 K) | [2][3] |

| Density | Approx. 1.25 g/cm³ | [4] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene. | [6] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Enthalpy of Vaporization (ΔvapH) | 34.4 kJ/mol at 313 K | [9][10] |

| 35.6 ± 0.1 kJ/mol at 323 K | [9][10] | |

| 36.9 kJ/mol at 282 K | [9][10] | |

| Enthalpy of Fusion (ΔfusH) | 7.77 kJ/mol at 201.9 K | [9] |

| Vapor Pressure Equation | log(p/Pa) = 27.8192 – 2673.64/(T/K) – 6.06377 log(T/K) (for T = 267 to 369 K) | [11][12] |

| Ionization Energy | 7.85 eV to 7.926 ± 0.010 eV | [10] |

Structure and Spectroscopic Data

This compound has a bent molecular geometry, similar to its lighter chalcogenide analogs, dimethyl ether, dimethyl sulfide, and dimethyl selenide. The C-Te-C bond angle is approximately 94.9°.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | δ (ppm): ~1.83. J(¹²⁵Te, ¹H): -20.8 Hz. | [12][13] |

| ¹³C NMR | J(¹³C, ¹H): 140.7 Hz. J(¹²⁵Te, ¹³C): 158.5 Hz. | [13][14] |

| ¹²⁵Te NMR | This compound is often used as an external reference for ¹²⁵Te NMR measurements. | [15] |

| IR and Raman Spectroscopy | Complete vibrational assignments for both gaseous and liquid states have been reported. | [11][12] |

| Mass Spectrometry (GC-MS) | A primary method for the detection and quantification of volatile DMTe. | [1][7] |

Synthesis and Reactivity

This compound can be synthesized through various methods, ranging from classical organic reactions to modern biochemical and radiolytic techniques.

Synthesis Methods

-

From Organometallic Reagents : A common and high-yield (89-93%) method involves the reaction of elemental tellurium with methyl lithium (MeLi) in an inert atmosphere.[1] Alternatively, tellurium halides like tellurium tetrachloride (TeCl₄) can be treated with Grignard reagents such as methylmagnesium bromide.[1][4]

-

Classical Alkylation : An illustrative synthesis involves the reaction of sodium telluride (Na₂Te) with methyl iodide (CH₃I).[16]

-

Microbial Synthesis : Certain fungi (e.g., Penicillium brevicaule) and bacteria can produce DMTe through the biological methylation of inorganic tellurium compounds, with yields of approximately 60-75%.[1][2][3]

-

Gamma Radiolysis : DMTe can be formed by the interaction of solid tellurium with methyl radicals generated from solvents like acetone or dimethyl ether under gamma irradiation, yielding around 12-18%.[1][17]

Chemical Reactivity

This compound is a reactive compound, particularly towards electrophiles, due to the polar carbon-tellurium bond.[4]

-

Oxidation : It can be oxidized by reagents like hydrogen peroxide or nitric acid to produce tellurium dioxide (TeO₂).[4]

-

Reduction : Reduction with agents such as lithium aluminum hydride yields elemental tellurium.[4]

-

Substitution Reactions : DMTe readily undergoes substitution reactions with halogens and other electrophiles, leading to the formation of diverse organotellurium derivatives.[4]

Experimental Protocols

Protocol for Synthesis of this compound from Sodium Telluride

This protocol describes a general procedure for the synthesis of symmetrical diorganyl tellurides, adapted for this compound.[18]

Materials:

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methyl iodide (CH₃I)

-

Standard glassware for air-sensitive chemistry (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Under a nitrogen atmosphere, add tellurium powder (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 1 hour. The formation of sodium telluride (Na₂Te) is indicated by the solution turning a deep purple color.

-

Cool the mixture to room temperature (25 °C).

-

Slowly add methyl iodide (2.0 eq) to the reaction mixture.

-

Stir the resulting mixture at 25 °C for 4 hours.

-

After the reaction is complete, dilute the mixture with deionized water and extract twice with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to yield pure this compound.

Generalized Protocol for Solubility Determination

Given the air-sensitivity and toxicity of this compound, solubility determination must be performed under controlled conditions. This is a generalized protocol as specific quantitative solubility data is not widely available.[19]

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Inert atmosphere glovebox or Schlenk line

-

Thermostatically controlled shaker or stir plate

-

Gas-tight syringes and septa-sealed vials

-

Analytical technique for quantification (e.g., GC-MS)

Procedure:

-

Sample Preparation : Inside an inert atmosphere glovebox, add an excess amount of this compound to a known volume of the chosen anhydrous solvent in a sealed vial.

-

Equilibration : Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

Sample Extraction : After equilibration, allow the solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter to prevent the transfer of any undissolved solute.

-

Dilution and Analysis : Dilute the extracted aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a calibrated GC-MS or other suitable analytical method to determine the concentration of this compound.

-

Calculation : From the concentration of the diluted sample and the dilution factor, calculate the concentration in the original saturated solution. Express the solubility in units such as g/100 mL or mol/L.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Workflow for determining solubility.

Caption: Key reactions of this compound.

Toxicity and Safety

This compound is classified as a hazardous substance and must be handled with extreme care.

Table 4: Hazard and Safety Information for this compound

| Hazard Type | Description | Source(s) |

| GHS Classification | Acute Toxicity, Oral (Category 3), Dermal (Category 3), Inhalation (Category 3). Toxic if swallowed, in contact with skin, or if inhaled. | [7] |

| Exposure Symptoms | Imparts a garlic-like odor to breath and sweat.[2][20] Heavy exposure can lead to headache, drowsiness, metallic taste, loss of appetite, nausea, tremors, convulsions, and respiratory arrest.[20] | |

| Organ Toxicity | Considered an occupational hepatotoxin (toxic to the liver) and a potential reproductive toxin.[7][20] | |

| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Te) | [7] |

| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as Te) | [7] |

| Handling Precautions | All manipulations should be performed in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] | |

| Incompatible Materials | Oxidizing agents.[20] | |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations.[6] |

Applications

The unique properties of this compound make it a valuable compound in several high-technology fields.

-

Semiconductor Manufacturing : It is a critical organometallic precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Metalorganic Vapor Phase Epitaxy (MOVPE).[1][2][3] These techniques use DMTe to grow high-purity thin films of cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), which are used in the production of solar panels and advanced infrared detectors.[1]

-

Organic Synthesis : As a fundamental organotellurium compound, DMTe serves as a reagent for the synthesis of more complex tellurium-containing molecules.[1][6]

-

Materials Science : It is used as a precursor for photosensitive dyes and photoluminescent materials.[1][6]

-

Environmental and Biological Research : The identification of DMTe as a microbial metabolite has spurred research into the biogeochemical cycling of tellurium and its role in microbial detoxification mechanisms.[1][4]

References

- 1. This compound | 593-80-6 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dimethyl_telluride [chemeurope.com]

- 4. Buy this compound (EVT-1557604) | 593-80-6 [evitachem.com]

- 5. This compound CAS#: 593-80-6 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Dimethyltellurium | C2H6Te | CID 68977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. Vibrational frequencies, vapour pressure and an assessment of the thermodynamic properties of this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound (593-80-6) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]

- 16. Telluride (chemistry) - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. micromatter.com [micromatter.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethyl Telluride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of dimethyl telluride ((CH₃)₂Te). This compound is a pivotal organotellurium compound with significant applications as a precursor in the semiconductor industry and as a subject of interest in biological and environmental sciences. This document synthesizes data from gas-phase electron diffraction and vibrational spectroscopy studies to deliver a detailed analysis of its molecular geometry, bond characteristics, and vibrational modes. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines the detailed experimental protocols employed in these characterization techniques and includes visualizations of the molecular structure and experimental workflows to facilitate a deeper understanding.

Introduction

This compound ((CH₃)₂Te), a volatile, colorless liquid with a characteristic garlic-like odor, is the simplest organotellurium compound. Its significance spans various scientific disciplines. In materials science, it is a key precursor for the metalorganic chemical vapor deposition (MOCVD) of tellurium-containing semiconductors, such as cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), which are vital for infrared detectors and solar cells. In the biological realm, this compound is recognized as a metabolite produced by microorganisms through the biomethylation of inorganic tellurium compounds. Understanding its molecular structure and bonding is fundamental to elucidating its reactivity, stability, and interactions in both chemical and biological systems. This guide aims to provide a detailed technical resource on these aspects for researchers, scientists, and professionals in drug development who may encounter or utilize organotellurium compounds.

Molecular Structure and Geometry

The molecular structure of this compound in the gas phase has been precisely determined using gas electron diffraction. These studies reveal a bent molecular geometry, consistent with VSEPR theory for an AX₂E₂ system, where the central tellurium atom is bonded to two carbon atoms and possesses two lone pairs of electrons.

The key structural parameters for this compound are summarized in the table below.

| Parameter | Value | Experimental Method |

| C-Te Bond Length (rₐ) | 2.144 ± 0.003 Å | Gas Electron Diffraction |

| C-Te-C Bond Angle (∠) | 94.0 ± 0.8° | Gas Electron Diffraction |

| C-H Bond Length (rₐ) | 1.103 ± 0.005 Å | Gas Electron Diffraction |

| Te-C-H Bond Angle (∠) | 110.0 ± 1.5° | Gas Electron diffraction |

Table 1: Molecular Geometry of this compound Determined by Gas Electron Diffraction.

The C-Te-C bond angle of 94.0° is significantly smaller than the ideal tetrahedral angle of 109.5°, a deviation attributed to the repulsive effects of the two lone pairs on the tellurium atom, which compress the bonding pairs.

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of dimethyl telluride ((CH₃)₂Te). The information is compiled from peer-reviewed scientific literature and is intended to be a valuable resource for professionals in research, science, and drug development who may work with or encounter this organotellurium compound.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound that have been experimentally determined and reported in the literature.

Table 1: Enthalpy of Phase Transitions

| Property | Value | Temperature (K) | Reference |

| Enthalpy of Vaporization (ΔvapH) | 36.1 ± 1.0 kJ/mol | 298.15 | [1][2] |

| Enthalpy of Vaporization (ΔvapH) | 34.4 kJ/mol | 313 | [3] |

| Enthalpy of Vaporization (ΔvapH) | 35.6 ± 0.1 kJ/mol | 323 | [3] |

| Enthalpy of Vaporization (ΔvapH) | 36.9 kJ/mol | 282 | [3] |

| Enthalpy of Fusion (ΔfusH) | 7.77 kJ/mol | 201.9 | [3] |

Table 2: Vapor Pressure

| Temperature Range (K) | Vapor Pressure Equation | Reference |

| 267 - 369 | log(p/Pa) = 27.8192 – 2673.64/(T/K) – 6.06377 log(T/K) | [1][2] |

Experimental Protocols

This section details the methodologies used in key experiments to determine the thermodynamic properties of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a telluride salt with a methylating agent. A general procedure is as follows:

-

Elemental tellurium is reacted with a reducing agent, such as sodium in liquid ammonia, to form sodium telluride (Na₂Te).

-

The resulting sodium telluride is then reacted with a methylating agent, for example, methyl iodide (CH₃I), to yield this compound.

-

The crude product is purified by distillation to obtain a pale-yellow oil. The purity of the synthesized this compound is typically verified using techniques such as ¹H NMR spectroscopy and gas chromatography.

Vapor Pressure Measurement

The vapor pressure of this compound has been measured using a Bourdon spoon gauge.[2] This static method involves the following steps:

-

A small, pure sample of this compound is placed in a sealed, evacuated glass bulb which is connected to a flexible glass spiral (the spoon).

-

The bulb is immersed in a thermostat-controlled bath to maintain a constant temperature.

-

As the sample vaporizes, the pressure inside the bulb increases, causing the spoon to uncoil.

-

The deflection of the spoon is measured, typically with a light beam and scale, and is proportional to the vapor pressure of the sample at that temperature.

-

Measurements are taken over a range of temperatures to establish the vapor pressure curve.

Calorimetric Determination of Enthalpy of Fusion

The enthalpy of fusion of this compound was likely determined using a calorimetric technique such as Differential Scanning Calorimetry (DSC). The general protocol for such a measurement is:

-

A small, precisely weighed sample of this compound is hermetically sealed in a sample pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the instrument is lowered to freeze the sample and then heated at a constant rate.

-

The heat flow into the sample is measured relative to the reference.

-

As the sample melts, an endothermic peak is observed in the heat flow signal.

-

The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined indirectly from vapor pressure data using the Clausius-Clapeyron equation. Alternatively, direct calorimetric methods can be employed. A common technique is the use of a vaporization calorimeter. The general procedure is as follows:

-

A known amount of liquid this compound is placed in a calorimeter.

-

A measured amount of electrical energy is supplied to a heater immersed in the liquid, causing it to vaporize at a constant temperature and pressure.

-

The amount of vapor produced is determined, for instance, by condensing it and measuring its mass.

-

The enthalpy of vaporization is calculated from the electrical energy supplied and the amount of substance vaporized.

Visualized Pathways

The following diagrams illustrate key pathways involving this compound, created using the DOT language.

Biomethylation of Tellurium

MOCVD Reaction Pathway for CdTe Synthesis

Proposed Thermal Decomposition Pathway

References

The Genesis of a Tellurium-Based Volatile: A Historical and Synthetic Guide to Dimethyl Telluride

For Immediate Release

A comprehensive technical guide exploring the historical discovery and the evolution of synthetic methodologies for dimethyl telluride ((CH₃)₂Te), a foundational organotellurium compound. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a chronological account of its discovery, detailed experimental protocols for its synthesis, and a comparative analysis of various synthetic routes.

This compound, a volatile, garlic-scented liquid, holds a unique position in the annals of organometallic chemistry. Its story begins not in a chemist's flask, but within the metabolic pathways of microorganisms. This guide traces the journey of this compound from its biological discovery to the development of sophisticated synthetic methods, offering valuable insights for its application in modern research and development.

A Serendipitous Discovery: The Microbial Origins of this compound

While the synthesis of the first organotellurium compound, diethyl telluride, was achieved by Friedrich Wöhler in 1840, the discovery of its methyl analogue, this compound, took a different path. It was first identified in 1939 by Bird and Challenger, who observed that certain fungi, including Penicillium brevicaule, P. chrysogenum, and P. notatum, produced a volatile tellurium compound when cultured on a medium containing potassium tellurite. This groundbreaking discovery established this compound as a biogenic metabolite and opened the door to understanding the biomethylation of metalloids.

The characteristic garlic-like odor associated with tellurium exposure, noted in humans and animals as early as 1853, was later identified as the exhalation of this compound. This biological transformation of inorganic tellurium into a volatile organic form sparked significant interest in its environmental and chemical properties.

The Evolution of Synthesis: From Classical Methods to Modern Reagents

Following its discovery, the development of chemical methods for synthesizing this compound has progressed significantly, moving from classical alkylation reactions to more efficient and versatile modern techniques.

Classical Alkylation Methods

Historically, the synthesis of this compound relied on classical alkylation approaches. These early methods, while foundational, often involved harsh reagents and provided modest yields. Two notable classical methods include:

-

Reaction of Dimethyl Silver Telluride with Methyl Iodide: This method represents a traditional approach to forming carbon-tellurium bonds.

-

Reduction of Trimethyltelluronium Iodide: The reduction of a telluronium salt provides another route to the desired dialkyl telluride.

These classical methods generally provided yields in the range of 45–52%.

Advent of Modern Synthetic Routes

The latter half of the 20th century saw the introduction of more efficient and widely applicable methods for the synthesis of this compound and other organotellurium compounds.

-

Using Organolithium and Organosodium Reagents: The use of powerful nucleophiles like methyllithium (MeLi) allows for the direct reaction with elemental tellurium to form this compound. This method offers a more direct route to the desired product.

-

Sodium Borohydride Reduction: A significant advancement in the synthesis of dialkyl tellurides involves the in-situ generation of sodium telluride (Na₂Te) from the reduction of elemental tellurium with sodium borohydride (NaBH₄), followed by alkylation with an appropriate methylating agent like methyl iodide. This method is now widely used due to its milder reaction conditions and high yields, typically ranging from 89–93%.

Comparative Synthesis Data

The following table summarizes the quantitative data for the various methods of this compound synthesis, providing a clear comparison of their efficiencies.

| Synthesis Method | Precursors | Typical Yield (%) |

| Microbial Synthesis | Inorganic Tellurium Compounds (e.g., Potassium Tellurite) | 60–75% |

| Classical Alkylation | Dimethyl Silver Telluride, Methyl Iodide; Trimethyltelluronium Iodide | 45–52% |

| Organolithium/Organosodium | Elemental Tellurium, Methyllithium/Sodium | Not specified in the provided context |

| Sodium Borohydride Reduction | Elemental Tellurium, Sodium Borohydride, Methyl Iodide | 89–93% |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the history of this compound synthesis.

Protocol 1: Microbial Synthesis of this compound (Adapted from Bird and Challenger, 1939)

This protocol outlines the general procedure for the microbial production of this compound by fungi.

Materials:

-

Fungal strain (Penicillium brevicaule, P. chrysogenum, or P. notatum)

-

Sterile bread crumb medium

-

Potassium tellurite (K₂TeO₃) solution

-

Incubation apparatus with gas trapping system

Procedure:

-

Prepare a sterile bread crumb medium and inoculate it with the desired fungal strain.

-

Add a sterile solution of potassium tellurite to the culture medium.

-

Incubate the culture under appropriate conditions for fungal growth.

-

Pass a slow stream of sterile air over the culture to carry the volatile products into a trapping solution (e.g., a solution of mercuric chloride).

-

Analyze the trapped product to confirm the presence of this compound.

Protocol 2: Synthesis of Diorganyl Tellurides via Sodium Borohydride Reduction

This protocol describes a general and efficient method for the synthesis of symmetrical diorganyl tellurides, which can be adapted for the synthesis of this compound using methyl iodide.

Materials:

-

Elemental Tellurium (Te) powder

-

Sodium borohydride (NaBH₄)

-

Dimethylformamide (DMF), anhydrous

-

Methyl iodide (CH₃I)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a stirred solution of sodium borohydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add elemental tellurium powder.

-

Heat the reaction mixture to facilitate the formation of sodium telluride (Na₂Te). The completion of this step is often indicated by a color change.

-

Cool the reaction mixture to the appropriate temperature and add methyl iodide dropwise.

-

Stir the reaction for a specified time at a suitable temperature to allow for the formation of this compound.

-

Isolate the product through extraction with an organic solvent.

-

Purify the crude product using techniques such as column chromatography or distillation to obtain pure this compound.

Visualizing the Synthetic Evolution

The following diagrams, generated using the DOT language, illustrate the key historical and synthetic pathways related to this compound.

Caption: A timeline illustrating the key milestones in the discovery and synthesis of this compound.

Caption: The evolution of synthetic pathways for this compound, from biological origins to modern chemical methods.

A Technical Guide to the Natural Occurrence and Biomethylation of Tellurium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the metalloid tellurium and the biological process of its methylation. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biochemical pathways.

Natural Occurrence of Tellurium

Tellurium (Te) is one of the rarest stable solid elements in the Earth's crust.[1][2][3] Its distribution is sparse, and it is most commonly found associated with sulfide ores of copper, lead, gold, and silver.[4] Commercial production of tellurium is primarily a byproduct of copper refining from anode muds.

Quantitative Data on Tellurium Abundance

The following tables summarize the concentrations of tellurium in various environmental compartments. Due to its low natural abundance, concentrations are often at trace levels, and data can be scarce.[5][6]

Table 1: Tellurium Concentration in the Earth's Crust and Soils

| Matrix | Concentration Range | Notes |

| Earth's Crust | ~0.001 ppm (1 µg/kg) | Comparable to the abundance of platinum.[1][3] |

| Soils (General) | 0.008 - 0.5 mg/kg | Higher concentrations are found near ore deposits and industrial sites.[7] |

| Soils (Uncontaminated) | low ppb (µg/g) level | |

| Soils near e-waste plants | up to 0.42 mg/kg | Indicates anthropogenic influence on local concentrations.[8] |

Table 2: Tellurium Concentration in Aquatic Environments

| Water Body | Concentration Range | Notes |

| Open Oceans | < 2 ng/L (~16 pM) | Generally very low concentrations.[9][10][11] |

| Non-polluted Freshwaters | Up to an order of magnitude higher than open oceans | [9][10][11] |

| Surface Water | A few to low tens of ng/kg | [7] |

Table 3: Tellurium Concentration in the Atmosphere

| Environment | Concentration | Notes |

| General Atmosphere | Usually below ng/m³ | Data is less abundant compared to soil and water.[9][10][11] |

| Near Copper Smelters | Significantly elevated | Atmospheric deposition is a notable contamination pathway.[12][13] |

Biomethylation of Tellurium

Biomethylation is a crucial detoxification process observed in various microorganisms, including bacteria and fungi, as well as in plants, to transform toxic inorganic tellurium compounds into less toxic, volatile organic forms.[14] This process is analogous to the well-studied biomethylation of selenium. The primary volatile product of tellurium biomethylation is dimethyl telluride ((CH₃)₂Te), which is responsible for the characteristic garlic-like odor in organisms exposed to tellurium.[15][16][17][18] Other volatile species, such as dimethyl ditelluride ((CH₃)₂Te₂) and dimethyl tellurenyl sulfide (CH₃TeSCH₃), have also been identified.[19]

Quantitative Data on Tellurium Biomethylation

Quantitative data on the rates and yields of tellurium biomethylation are limited. However, some studies provide insights into the efficiency of this process.

Table 4: Quantitative Aspects of Tellurium Biomethylation

| Organism/System | Parameter | Value | Conditions |

| Composting | Conversion Rate | Up to 5% | Biotransformation of tellurium during composting.[1][20] |

| Rhodotorula mucilaginosa | Volatilization Rate | 2.1 µM Te/day | Early phase of incubation in an aerated system with 0.68 mM tellurite.[11] |

| Rhodotorula mucilaginosa | Te Precipitation Rate | 16.2 µM/day | Initial rate in sealed vials, independent of tellurite concentration.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tellurium biomethylation.

Culturing Pseudomonas fluorescens for Tellurium Biomethylation Studies

Pseudomonas fluorescens is a bacterium known to methylate tellurium. The following protocol outlines the steps for its cultivation and exposure to tellurium compounds.

Materials:

-

Pseudomonas fluorescens strain (e.g., ATCC 13525)

-

Pseudomonas Agar F medium (or King's B medium)

-

Sterile culture tubes or flasks

-

Incubator

-

Sterile potassium tellurite (K₂TeO₃) solution (e.g., 10 mM)

Medium Preparation (Pseudomonas Agar F, per liter):

-

Tryptone: 10.0 g

-

Proteose peptone: 10.0 g

-

Dipotassium hydrogen phosphate: 1.5 g

-

Magnesium sulfate: 1.5 g

-

Glycerol: 10 ml

-

Agar: 15.0 g

-

Distilled water: 1000 ml

-

Final pH: 7.0 ± 0.2

Procedure:

-

Prepare the Pseudomonas Agar F medium by suspending the components in distilled water and sterilizing by autoclaving at 121°C for 15 minutes.[8][21][22]

-

Aseptically pour the molten agar into sterile petri plates and allow them to solidify.

-

Streak the Pseudomonas fluorescens culture onto the agar plates and incubate at 30°C ± 2°C for 24-48 hours until colonies are visible.[7]

-

For liquid culture experiments, prepare the same medium without agar (Pseudomonas Broth F).

-

Inoculate a single colony from the agar plate into a flask containing sterile Pseudomonas Broth F.

-

Incubate the liquid culture at 30°C with shaking (e.g., 150 rpm) for 18-24 hours to obtain a seed culture.[23]

-

For biomethylation experiments, inoculate fresh Pseudomonas Broth F with the seed culture.

-

Once the culture reaches the desired growth phase (e.g., early to mid-logarithmic phase), introduce the sterile potassium tellurite solution to the desired final concentration (e.g., 10-100 µM).

-

Incubate the culture under the desired conditions (e.g., aerobic or anaerobic, specific temperature) and monitor for the production of volatile tellurium compounds.

Headspace Analysis of Volatile Tellurium Compounds by GC-MS

This protocol describes the analysis of volatile tellurium compounds from the headspace of microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (SPME) is often used for sample pre-concentration.[24][25][26][27]

Materials:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

SPME fiber assembly (e.g., PDMS/DVB)

-

Headspace vials with septa

-

Incubator/water bath with agitation

-

Microbial culture producing volatile tellurium compounds

Procedure:

-

Transfer a known volume of the microbial culture into a headspace vial and seal it with a septum cap.

-

Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a specific time (e.g., 10 minutes) to allow the volatile compounds to equilibrate in the headspace.[28]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-45 minutes) at the same temperature and agitation.[24][28]

-

After extraction, retract the fiber and immediately introduce it into the hot injection port of the GC for thermal desorption of the analytes.

-

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Identify the volatile tellurium compounds based on their retention times and the characteristic isotopic pattern of tellurium in their mass spectra.

Thiopurine S-Methyltransferase (TPMT) Assay with a Tellurium Substrate

Thiopurine S-methyltransferase (TPMT) has been implicated in the methylation of tellurium compounds.[29] This protocol is adapted from standard TPMT assays using thiopurine substrates and can be modified for tellurite.

Materials:

-

Purified recombinant human TPMT

-

Potassium tellurite (K₂TeO₃) as the substrate

-

S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM) as the methyl donor

-

Reaction buffer (e.g., 150 mM KH₂PO₄, pH 6.5)

-

Dithiothreitol (DTT)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DTT, and potassium tellurite at various concentrations.

-

Add a known amount of purified TPMT enzyme to the reaction mixture.

-

Initiate the reaction by adding [¹⁴C]-SAM.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Extract the methylated tellurium product. This step may require optimization, but a common method for similar assays is to extract with an organic solvent (e.g., a mixture of isoamyl alcohol and toluene).

-

Transfer the organic phase containing the radiolabeled methylated product to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of methylated product formed per unit time per amount of enzyme.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of potassium tellurite while keeping the concentration of SAM constant and saturating.[16]

Visualizing Biochemical and Experimental Pathways

Graphviz (DOT language) is used to create clear diagrams of the tellurium biomethylation pathway and an experimental workflow.

Challenger Mechanism for Tellurium Biomethylation

This diagram illustrates the proposed Challenger mechanism for the biomethylation of tellurite, involving a series of reduction and oxidative methylation steps.[1][14]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Thiopurine S‑methyltransferase- and indolethylamine N‑methyltransferase-mediated formation of methylated tellurium compounds from tellurite | springermedizin.de [springermedizin.de]

- 3. Bacterial Cultures, Pseudomonas fluorescens | Flinn Scientific [flinnsci.com]

- 4. Bacterial recovery and recycling of tellurium from tellurium-containing compounds by Pseudoalteromonas sp. EPR3 [dash.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ppqs.gov.in [ppqs.gov.in]

- 8. exodocientifica.com.br [exodocientifica.com.br]

- 9. aidic.it [aidic.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aeration Controls the Reduction and Methylation of Tellurium by the Aerobic, Tellurite-Resistant Marine Yeast Rhodotorula mucilaginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volatilization and Precipitation of Tellurium by Aerobic, Tellurite-Resistant Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of thiopurine S-methyltransferase activity in erythrocytes using 6-thioguanine as substrate and a non-extraction liquid chromatographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Microbial processing of tellurium as a tool in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. Dimethyl_telluride [chemeurope.com]

- 19. Microbial mechanisms to transform the super-trace element tellurium: a systematic review and discussion of nanoparticulate phases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. himedialabs.com [himedialabs.com]

- 22. tmmedia.in [tmmedia.in]

- 23. CN102517226A - Pseudomonas fluorescens preparation and application thereof - Google Patents [patents.google.com]

- 24. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. files01.core.ac.uk [files01.core.ac.uk]

- 27. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Thiopurine S‑methyltransferase- and indolethylamine N‑methyltransferase-mediated formation of methylated tellurium compounds from tellurite - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Dimethyl Telluride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicity of dimethyl telluride (DMTe) is not extensively studied, and specific toxicological data are scarce in publicly available literature.[1][2] Much of the understanding of its potential hazards is inferred from studies on elemental tellurium and other organotellurium compounds. This guide synthesizes the available information and provides a framework for understanding the potential toxicological profile of this compound.

Introduction

This compound ((CH₃)₂Te) is an organotelluride compound notable as a primary metabolite of tellurium exposure in humans and animals, leading to a characteristic garlic-like odor of the breath and sweat.[3][4][5] It is also produced by various microorganisms through the biomethylation of inorganic tellurium compounds.[1][2][6] While tellurium and its compounds are known to be toxic, the specific toxicological properties of this compound remain largely unclear.[1][2] This document provides a comprehensive overview of the current state of knowledge regarding the toxicology of this compound, including available quantitative data, metabolic pathways, and inferred mechanisms of toxicity.

Quantitative Toxicological Data

Specific quantitative toxicity data for this compound are extremely limited. The primary available data point is a median lethal concentration (LC50) from an inhalation study in rats. Hazard classifications from aggregated sources suggest that this compound is toxic if swallowed, in contact with skin, or if inhaled.[7]

Table 1: Acute Toxicity of this compound

| Species | Route of Exposure | Parameter | Value | Reference |

| Rat | Inhalation | LC50 | 92 mg/m³ | [7] |

Table 2: GHS Hazard Classifications for Dimethyltellurium

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Source: PubChem CID 68977[7] |

Metabolism and Pharmacokinetics

The formation of this compound is a key characteristic of tellurium exposure.[4] Following absorption, inorganic tellurium undergoes a metabolic process of reduction and methylation. This biomethylation is thought to be a detoxification pathway, converting more toxic inorganic tellurium into a volatile, excretable form. However, some evidence suggests that methylated tellurium compounds may be more toxic for mammals than their inorganic precursors.

The metabolic pathway is believed to be analogous to that of selenium, involving S-adenosylmethionine (SAM) as a methyl donor.

Caption: Proposed metabolic pathway of inorganic tellurium to this compound.

Toxicological Effects

Due to the lack of specific studies on this compound, the toxicological effects are largely extrapolated from exposure to elemental tellurium and other organotellurium compounds. The primary target organs for tellurium toxicity are the nervous system and the liver.[8]

Table 3: Summary of Potential Toxicological Effects

| System/Endpoint | Observed Effects from Tellurium/Organotellurium Exposure |

| Neurotoxicity | - Peripheral neuropathy characterized by demyelination.[1][9]- Inhibition of cholesterol synthesis in Schwann cells.[10]- Headache, drowsiness, tremors, convulsions.[3] |

| Hepatotoxicity | - Reversible liver effects at low doses.[8]- Potential for toxic effects based on animal experimentation.[7] |

| Reproductive and Developmental Toxicity | - Tellurium can cross the placenta and is transferred through breast milk.[8]- Potential for adverse effects on fertility and development.[8] |

| Other Effects | - Metallic taste, nausea, loss of appetite.[3][5]- Garlic-like odor of breath, sweat, and urine.[3][4][5] |

Mechanism of Action

The precise molecular mechanisms of this compound toxicity are not well-defined. However, research on related compounds provides insights into a plausible mechanism. A key proposed mechanism is the inhibition of squalene monooxygenase (also known as squalene epoxidase), a critical enzyme in the cholesterol biosynthesis pathway.[9][10]

Inhibition of this enzyme in Schwann cells, which are responsible for myelinating peripheral nerves, would disrupt myelin sheath maintenance and lead to demyelination, a hallmark of tellurium-induced neurotoxicity.[1][9] this compound, along with other organotellurium compounds, has been shown to inhibit this enzyme in rat brain tissue.[10] The mechanism of enzyme inhibition is thought to involve the oxidation of vicinal thiol groups on the enzyme by the tellurium compound.[10]

Caption: Proposed mechanism of this compound-induced neurotoxicity.

Experimental Protocols

Detailed experimental protocols from toxicological studies specifically on this compound are not available in the literature. However, standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), would be employed to assess its toxicity.

Acute Oral Toxicity (Based on OECD Test Guideline 423)

This protocol provides information on the hazardous properties and allows for the substance to be ranked and classified according to the Globally Harmonized System (GHS).

-

Test Principle: A stepwise procedure with the use of a minimum number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity, and the outcome is used to determine the next step.

-

Animal Model: Typically, rats or mice of a single sex (usually females, as they are often more sensitive).

-

Administration: A single oral dose administered by gavage.

-

Dose Levels: Starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: Gross necropsy is performed on all animals at the end of the observation period.

Caption: Simplified workflow for an acute oral toxicity study (OECD 423).

Conclusion

The available data on the toxicology of this compound are insufficient to perform a comprehensive risk assessment. While it is classified as acutely toxic via oral, dermal, and inhalation routes, and a specific inhalation LC50 value in rats is reported, further studies are critically needed. The primary mechanism of toxicity is likely related to the inhibition of key enzymes, such as squalene monooxygenase, leading to neurotoxicity. Future research should focus on determining dose-response relationships for various endpoints, elucidating detailed mechanisms of action, and understanding the full pharmacokinetic profile of this important tellurium metabolite.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. micromatter.com [micromatter.com]

- 4. Biochemistry of tellurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tellurium (UK PID) [inchem.org]

- 6. Dimethyl_telluride [chemeurope.com]

- 7. Dimethyltellurium | C2H6Te | CID 68977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Role of organotellurium species in tellurium neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Mechanisms and Disrupted Cytoskeleton in the Diphenyl Ditelluride Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl Telluride Metabolism in Microbial Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial metabolism of tellurium, a rare and toxic metalloid, is a subject of growing interest due to its implications in bioremediation, biogeochemical cycling, and potentially, novel therapeutic development. A key aspect of this metabolism is the biotransformation of inorganic tellurium compounds, such as tellurite (TeO₃²⁻) and tellurate (TeO₄²⁻), into volatile organotellurium species, most notably dimethyl telluride ((CH₃)₂Te, DMTe). This volatile, garlic-odored compound is a product of a microbial detoxification process involving reduction and methylation. Understanding the intricate molecular machinery that governs this process in various microbial systems is crucial for harnessing these biological capabilities.

This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in microbial systems. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic pathways, key enzymes, genetic regulation, and experimental methodologies used to study this fascinating biological phenomenon.

Microbial Production of this compound

A diverse range of microorganisms, including both bacteria and fungi, have been identified as producers of this compound. This capability is not universal and varies significantly between species and even strains.

Table 1: Microbial Species Known to Produce this compound

| Microorganism Type | Genus/Species | Key Findings |

| Fungi | Penicillium brevicaule | One of the first organisms in which DMTe production was identified.[1][2] |

| Penicillium chrysogenum | Known to produce DMTe.[1][2] | |

| Penicillium notatum | Capable of methylating tellurium compounds.[1][2] | |

| Rhodotorula mucilaginosa | A marine yeast that both precipitates elemental tellurium and volatilizes methylated tellurium compounds.[3][4] Aeration promotes volatilization.[3][4] | |

| Bacteria | Pseudomonas fluorescens | Produces DMTe, particularly under anaerobic conditions.[5][6] |

| Escherichia coli | Strains carrying specific resistance genes (e.g., tehAB) can methylate tellurite.[7] | |

| Scopulariopsis brevicaulis | Identified as a producer of DMTe.[8] | |

| Sporosarcina sp. | Can transform elemental tellurium into methylated organotellurium compounds.[8] |

Metabolic Pathways of this compound Synthesis

The biosynthesis of this compound is primarily a detoxification mechanism. Microorganisms convert toxic, soluble tellurium oxyanions into a less toxic, volatile compound that can be expelled from the cell. The central steps in this process are the reduction of tellurite and the subsequent methylation.

Reduction of Tellurite

The initial step in the metabolism of tellurite is its reduction to a lower oxidation state. This can occur through both enzymatic and non-enzymatic pathways.

-

Enzymatic Reduction: Various reductases, including nitrate reductases, have been implicated in the reduction of tellurite to elemental tellurium (Te⁰).[8] This process often results in the formation of characteristic black precipitates of elemental tellurium within or outside the microbial cells.

-

Non-Enzymatic Reduction: Cellular thiols, such as glutathione (GSH), can directly reduce tellurite to elemental tellurium.[8]

Methylation of Tellurium

The methylation of reduced tellurium species is the final step in the formation of DMTe. This process is catalyzed by methyltransferases, with S-adenosylmethionine (SAM) serving as the primary methyl group donor.[7][8]

The proposed pathway, often referred to as the Challenger pathway, involves a series of alternating reduction and methylation steps.[9] While elemental tellurium (Te⁰) can be a precursor, it is not always a required intermediate, and methylation may occur at an earlier stage of reduction.[3][8]

Other methylated tellurium compounds can also be produced, including dimethyl ditelluride ((CH₃)₂Te₂) and dimethyltellurenyl sulfide (CH₃TeSCH₃).[8]

Key Enzymes and Genetic Regulation

The microbial response to tellurite and the subsequent production of DMTe are tightly regulated at the genetic level. Several genes and enzymes have been identified that play a crucial role in this process.

Key Enzymes

-

Tellurite Methyltransferase (TehB): Found in Escherichia coli, TehB is an S-adenosylmethionine-dependent methyltransferase that catalyzes the methylation of tellurite.[7] This enzyme is part of the tehAB operon, which is involved in tellurite resistance.

-

Thiopurine S-methyltransferase (TPMT): In some bacteria, TPMT has been shown to methylate tellurium compounds, contributing to detoxification.[8]

-

UbiE Methyltransferase: This enzyme has been implicated in the methylation of elemental tellurium to generate DMTe in some bacteria.[8]

Genetic Regulation

-

ter Operon: This gene cluster, found in various pathogenic bacteria, confers high-level resistance to tellurite.[1] It is often located on plasmids or prophage-like elements. The operon includes genes like terZABCDE, which are involved in the response to tellurite-induced stress.

-

tehAB Operon: This operon in E. coli encodes for a tellurite efflux protein (TehA) and a tellurite methyltransferase (TehB), providing a mechanism for both removal and detoxification of tellurite.[7][8]

The expression of these genes is often induced by the presence of tellurite, suggesting the existence of specific sensory and regulatory networks that detect and respond to tellurite-induced cellular stress.

Quantitative Data on this compound Production

The efficiency of this compound production varies depending on the microbial species, the form and concentration of the tellurium substrate, and the culture conditions, particularly aeration.

Table 2: Quantitative Data on Microbial Tellurium Metabolism

| Microorganism | Substrate & Concentration | Culture Conditions | Key Quantitative Results |

| Rhodotorula mucilaginosa | 0.68 mM Tellurite | Aerated | Volatilization rate: 2.1 µM Te/day (initial 4 days), decreasing over time.[3] |

| 113 µM Tellurite | Aerated | Up to 10% of added Te volatilized after 4 days.[3] | |

| 0.68 mM Tellurite | Sealed (Low O₂) | 98% of added tellurite precipitated as Te⁰ after 5 weeks.[4] | |

| Pseudomonas fluorescens K27 | 0.1 mM Tellurite | Anaerobic | Approximately 34% of tellurium recovered in the solid phase (Te⁰ and cells) after 92 hours.[6] |

| Escherichia coli (with TehB) | Tellurite | In vitro assay | SAM-dependent loss of tellurite at a rate of approximately 350 nmol/mg of TehB/min.[7] |

Experimental Protocols

Studying the microbial metabolism of this compound requires specialized techniques for cultivating microorganisms in the presence of tellurium compounds and for capturing and analyzing the volatile products.

Microbial Cultivation

A generalized protocol for cultivating microorganisms for DMTe production studies is as follows:

-

Media Preparation: Prepare a suitable liquid growth medium for the target microorganism (e.g., Tryptic Soy Broth for Pseudomonas fluorescens or a defined marine broth for Rhodotorula mucilaginosa). Sterilize by autoclaving.

-

Inoculation: Inoculate the sterile medium with a fresh culture of the microorganism.

-

Tellurium Amendment: Add a sterile solution of a tellurium salt (e.g., sodium tellurite or sodium tellurate) to the desired final concentration.

-

Incubation: Incubate the cultures under controlled conditions (e.g., 30°C). For anaerobic studies, use a bioreactor purged with an inert gas or sealed vials with minimal headspace.[5] For aerobic studies, continuous aeration may be required.[3]

-

Monitoring Growth: Monitor microbial growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) at regular intervals.[5]

Analysis of Volatile this compound

The primary method for the analysis of volatile DMTe is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique like headspace solid-phase microextraction (SPME).

Headspace Solid-Phase Microextraction (SPME) - GC-MS Protocol:

-

Sample Preparation: Place a known volume of the microbial culture in a sealed headspace vial.

-

SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace above the culture for a defined period and at a controlled temperature to allow for the adsorption of volatile compounds.

-

Thermal Desorption: Retract the fiber and insert it into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.

-

Gas Chromatography: Separate the volatile compounds on a capillary GC column using a specific temperature program.

-

Mass Spectrometry: Detect and identify the separated compounds using a mass spectrometer. The identity of DMTe is confirmed by its characteristic mass spectrum and retention time compared to an authentic standard.[5][6]

Conclusion

The microbial metabolism of this compound represents a sophisticated detoxification strategy with significant implications for environmental science and biotechnology. The ability of diverse microorganisms to transform toxic tellurium oxyanions into a volatile, less harmful compound is a testament to the metabolic versatility of the microbial world. This guide has provided a detailed overview of the key aspects of this process, from the microorganisms involved and the metabolic pathways they employ to the underlying genetic and enzymatic machinery. The provided experimental protocols and quantitative data serve as a foundation for further research in this exciting field. Future investigations into the precise regulatory networks and the catalytic mechanisms of the involved enzymes will undoubtedly unlock new opportunities for the application of these microbial systems in bioremediation, nanotechnology, and potentially, in the development of novel therapeutic strategies.

References

- 1. Characterization of the Tellurite-Resistance Properties and Identification of the Core Function Genes for Tellurite Resistance in Pseudomonas citronellolis SJTE-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl_telluride [chemeurope.com]

- 3. Aeration Controls the Reduction and Methylation of Tellurium by the Aerobic, Tellurite-Resistant Marine Yeast Rhodotorula mucilaginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aeration controls the reduction and methylation of tellurium by the aerobic, tellurite-resistant marine yeast Rhodotorula mucilaginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Following the Time Course Production of this compound by Bacteria Using Fluorine-Induced Chemiluminescence [photobiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Escherichia coli TehB Requires S-Adenosylmethionine as a Cofactor To Mediate Tellurite Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbial mechanisms to transform the super-trace element tellurium: a systematic review and discussion of nanoparticulate phases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Spectroscopic Profile of Dimethyl Telluride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl telluride ((CH₃)₂Te), a foundational organotellurium compound. Due to its application as a precursor in materials science and its relevance in toxicology and metabolic studies, a thorough understanding of its structural and vibrational properties is essential. This document summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, details common experimental protocols for its synthesis and analysis, and provides logical diagrams to illustrate these workflows.

Spectroscopic Data Summary

The structural and vibrational properties of this compound have been characterized by multiple spectroscopic techniques. The following tables summarize the key quantitative data from ¹H, ¹³C, and ¹²⁵Te NMR, as well as IR and Raman vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a primary tool for confirming the molecular structure of this compound in solution.

Table 1: NMR Spectroscopic Data for this compound ((CH₃)₂Te)

| Parameter | Nucleus | Value / Description | Reference / Solvent |

| Chemical Shift (δ) | ¹H | 1.83 ppm (singlet) | Ber. Bunsenges. Phys. Chem. 1969, 73, 654[1] / Benzene |

| ¹³C | Data reported in reference | Magn. Reson. Chem. 1995, 33, 441[2] / C₆D₆ | |

| ¹²⁵Te | 0 ppm | By definition (IUPAC standard reference)[3] | |

| Coupling Constants (J) | ¹J(¹³C-¹H) | 140.7 Hz | Ber. Bunsenges. Phys. Chem. 1969, 73, 654[1] |

| ²J(¹²⁵Te-¹H) | -20.8 Hz | Ber. Bunsenges. Phys. Chem. 1969, 73, 654[1] | |

| ¹J(¹²⁵Te-¹³C) | 158.5 Hz | Ber. Bunsenges. Phys. Chem. 1969, 73, 654[1] |

Note: The ¹²⁵Te NMR chemical shift of this compound is defined as 0 ppm and serves as the universal reference for this nucleus.

Vibrational Spectroscopy (IR and Raman) Data

Infrared and Raman spectroscopies provide detailed information about the vibrational modes of the molecule. For this compound, which possesses C₂ᵥ symmetry with a bent C-Te-C skeleton, these techniques are complementary. A complete assignment of the fundamental vibrations for both gaseous and liquid phases has been performed.

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) for Liquid this compound

| Assignment | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode Description |

| ν₁, ν₁₃ | A₁, B₁ | Data in reference | Data in reference | CH₃ Asymmetric Stretch |

| ν₂, ν₁₄ | A₁, B₁ | Data in reference | Data in reference | CH₃ Symmetric Stretch |

| ν₃, ν₁₅ | A₁, B₁ | Data in reference | Data in reference | CH₃ Asymmetric Deformation |

| ν₄, ν₁₆ | A₁, B₁ | Data in reference | Data in reference | CH₃ Symmetric Deformation (Umbrella) |

| ν₅, ν₁₇ | A₁, B₁ | Data in reference | Data in reference | CH₃ Rock |

| ν₆, ν₁₈ | A₂, B₂ | Data in reference | Data in reference | CH₃ Rock |

| ν₇ | A₁ | Data in reference | Data in reference | C-Te Symmetric Stretch |

| ν₁₉ | B₁ | Data in reference | Data in reference | C-Te Asymmetric Stretch |

| ν₈ | A₁ | Data in reference | Data in reference | C-Te-C Bending (Scissoring) |

| ν₉, ν₂₀ | A₂, B₂ | Data in reference | Data in reference | CH₃ Torsion |

| ν₁₀ | A₂ | Data in reference | Data in reference | C-Te Wagging |

| ν₁₁ | B₂ | Data in reference | Data in reference | C-Te Twisting |

| ν₁₂ | B₂ | Data in reference | Data in reference | C-Te Wagging |

Data for this table is sourced from the comprehensive vibrational analysis by M. G. M. van der Vis, et al., published in J. Chem. Soc., Faraday Trans., 1996, 92, 973-978.[4][5]

Experimental Protocols

Precise and reproducible experimental methods are critical for obtaining high-quality spectroscopic data. The following sections detail representative protocols for the synthesis of this compound and its subsequent spectroscopic characterization.

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves the reduction of elemental tellurium followed by in-situ alkylation.

Protocol: NaBH₄-Mediated Synthesis

-